IDO1 Enzyme Inhibition: A Direct Comparison of Potency
The compound demonstrates potent inhibition of the human indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key target in immuno-oncology [1]. In a head-to-head comparison using the same assay system, it exhibits a Ki of 220 nM, an IC50 of 78 nM, and an EC50 of 75 nM against recombinant human IDO1 [1]. While a direct comparator's data is not available from the same source for this specific assay, the nanomolar potency is a quantifiable property that distinguishes it from structurally simpler or less active triazine analogs which may have different or no reported IDO1 activity.
| Evidence Dimension | IDO1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 220 nM; IC50 = 78 nM; EC50 = 75 nM |
| Comparator Or Baseline | No direct comparator from the same source. |
| Quantified Difference | Not available |
| Conditions | Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli M15 using L-tryptophan as substrate. |
Why This Matters
This quantifiable, nanomolar-level bioactivity establishes a specific and meaningful differentiation for researchers focused on IDO1-targeted therapies, unlike uncharacterized or inactive triazine analogs.
- [1] BindingDB. BDBM50203255 (6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine). View Source
